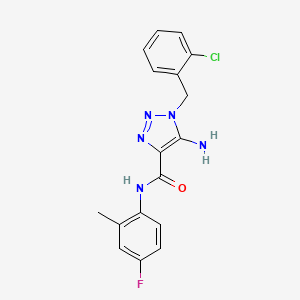
5-amino-1-(2-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-amino-1-(2-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15ClFN5O and its molecular weight is 359.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-amino-1-(2-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazole derivatives. Its unique structure, featuring a triazole ring and various aromatic substituents, suggests significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse studies and findings.
Chemical Structure and Properties
The molecular formula of this compound reflects its complex architecture:
- Molecular Weight : Approximately X g/mol (exact value not provided in the sources).
- Functional Groups : Amino group, triazole ring, chlorobenzyl group, and fluoro-methylphenyl group.
Antimicrobial Properties
Research indicates that compounds containing the triazole core exhibit promising antimicrobial properties. Specifically, this compound has shown potential against protozoan infections such as Chagas disease caused by Trypanosoma cruzi.
Mechanism of Action :
The mechanism typically involves:
- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors.
- Modulation of Activity : This interaction can modulate enzyme activity through hydrogen bonding and other interactions .
Structure-Activity Relationship (SAR)
Studies have demonstrated that modifications to the triazole core significantly affect biological activity. For instance:
- Substituent Variations : Certain substituents enhance potency while others may reduce it. This highlights the importance of careful design in drug development .
Study on Chagas Disease
A pivotal study utilized phenotypic high-content screening against Trypanosoma cruzi in VERO cells to identify a series of 5-amino-1,2,3-triazole-4-carboxamides. The optimization of these compounds resulted in:
- Improved Potency : Submicromolar activity (pEC50 > 6).
- Enhanced Solubility and Stability : Better aqueous solubility and metabolic stability were achieved.
- Significant Suppression of Parasite Burden : In vivo studies demonstrated significant reductions in parasite load in mouse models .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-amino-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Triazole ring with halogenated phenyl groups | Different halogen substitutions influence reactivity |
| 5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Similar triazole core but lacks additional substituents | Simpler structure with potentially different biological activity |
| 5-amino-N-(5-fluoro-2-methylphenyl)-triazole-4-carboxamide | Shares the triazole core with variations in phenyl substituents | Variations in fluorine positioning may alter potency |
Toxicity and Safety Profile
Initial evaluations suggest that compounds related to this compound exhibit low toxicity levels. EC50 values for these compounds were reported to be above 100%, indicating a favorable safety profile .
Eigenschaften
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c1-10-8-12(19)6-7-14(10)21-17(25)15-16(20)24(23-22-15)9-11-4-2-3-5-13(11)18/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMALUJYHCPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














